N2-Isobutyryl-2'-deoxyguanosine

Description

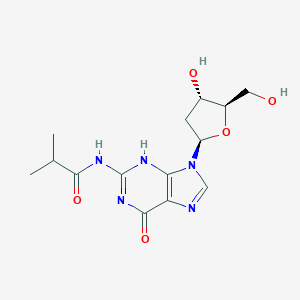

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218970 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-42-2 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of the N2-isobutyryl Protecting Group in Deoxyguanosine (dG) Chemistry

Abstract

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The success of this synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. Among the four DNA bases, guanine presents unique challenges due to the reactivity of its exocyclic N2-amino group and O6-lactam function. This guide provides a comprehensive technical overview of the N2-isobutyryl (iBu) group, a widely used protecting group for deoxyguanosine (dG). We will explore its chemical rationale, its role in the phosphoramidite synthesis cycle, detailed deprotection protocols, and a comparative analysis against other common protecting groups, offering field-proven insights to guide experimental design and troubleshooting.

The Challenge of Guanosine in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, pioneered by Bruce Merrifield, builds DNA or RNA chains in a stepwise fashion on a solid support.[1] The process involves a cycle of deprotection, coupling, capping, and oxidation. To ensure the fidelity of this process, all reactive functional groups on the nucleobases that are not involved in the formation of the phosphodiester backbone must be masked with protecting groups.

Guanine is particularly problematic. Its exocyclic N2-amino group is nucleophilic and can participate in side reactions. Furthermore, the O6 position of the guanine lactam system is susceptible to modification, such as phosphitylation, which can lead to irreversible chain cleavage.[2] Therefore, a robust protecting group for the N2 position is paramount to prevent these unwanted reactions and ensure high-yield, high-purity synthesis of the target oligonucleotide.[2]

The N2-isobutyryl Group: A Profile

The N2-isobutyryl group is an acyl protecting group used extensively in standard DNA synthesis. It forms a stable amide linkage with the exocyclic amine of deoxyguanosine.

Chemical Rationale for its Use:

-

Stability: The isobutyryl group is highly stable throughout the multiple steps of the phosphoramidite synthesis cycle.[2][3] It is resistant to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the reagents used during the coupling, capping, and oxidation steps.[4]

-

Prevention of Side Reactions: By masking the N2-amino group, the isobutyryl group effectively prevents its participation in undesired reactions, such as branching during the coupling step. While it doesn't directly protect the O6 position, its presence helps to mitigate side reactions at that site.

The Trade-Off: Robustness vs. Lability The primary advantage of the isobutyryl group—its stability—is also the source of its main drawback. It requires relatively harsh basic conditions for its removal during the final deprotection step.[2][3] This can be detrimental to sensitive or modified oligonucleotides that cannot withstand prolonged exposure to strong bases or high temperatures.[5]

N2-isobutyryl-dG in the Phosphoramidite Synthesis Cycle

The N2-isobutyryl group remains intact on the guanine base throughout the iterative four-step cycle of solid-phase synthesis.

Caption: Workflow of the phosphoramidite cycle with N2-isobutyryl-dG.

-

Detritylation: The cycle begins with the removal of the 5'-DMT group using an acid like trichloroacetic acid (TCA). The N2-isobutyryl amide bond is stable under these conditions.

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group. The isobutyryl group ensures the N2-amine of guanine does not interfere.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles. The isobutyryl group is unaffected.[5]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. The isobutyryl group remains intact.

This cycle is repeated until the oligonucleotide of the desired length is synthesized.

Deprotection: The Rate-Determining Final Step

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) must be removed. The hydrolysis of the N2-isobutyryl group from guanine is significantly slower than the removal of benzoyl groups from adenine and cytosine.[1][5] Consequently, it is the rate-determining step for the deprotection of standard oligonucleotides.[1][5]

This final deprotection is typically achieved by heating the support-bound oligonucleotide in concentrated ammonium hydroxide.

Sources

N2-Isobutyryl-2'-deoxyguanosine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N²-Isobutyryl-2'-deoxyguanosine

This guide provides a comprehensive technical overview of N²-Isobutyryl-2'-deoxyguanosine (ib-dG), a critical reagent in the field of synthetic nucleic acid chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and application of ib-dG, emphasizing the rationale behind its widespread use, particularly in solid-phase oligonucleotide synthesis.

In the chemical synthesis of DNA and RNA oligonucleotides, the exocyclic amino groups of adenosine, cytidine, and guanosine are reactive sites that can undergo undesirable side reactions during the phosphoramidite coupling cycle.[1] To ensure the fidelity of the final oligonucleotide sequence, these functional groups must be temporarily masked with protecting groups. N²-Isobutyryl-2'-deoxyguanosine is the protected form of 2'-deoxyguanosine, where an isobutyryl group is attached to the exocyclic N² amine. This modification is fundamental to modern oligonucleotide synthesis, providing a balance of stability during chain assembly and lability for efficient removal in the final deprotection step.[1][2]

Molecular Structure and Physicochemical Properties

The isobutyryl group serves as a moderately labile acyl protecting group. Its steric bulk and electronic properties are key to its function, preventing unwanted reactions at the N² position of the guanine base without interfering with the crucial phosphoramidite coupling at the 5'-hydroxyl position.

Table 1: Core Physicochemical Properties of N²-Isobutyryl-2'-deoxyguanosine

| Property | Value | Reference(s) |

| Chemical Name | N-(2-deoxy-β-D-erythro-pentofuranosyl)-N-isobutyrylguanine | [3][4] |

| Molecular Formula | C₁₄H₁₉N₅O₅ | [3][4] |

| Molecular Weight | 337.33 g/mol | [3] |

| CAS Number | 68892-42-2 | [3][4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 4°C to -20°C | [4][5] |

The Isobutyryl Group: A Strategic Choice for Protection

The selection of the isobutyryl group is a result of careful optimization to balance stability and reactivity. During the automated solid-phase synthesis cycle, the growing oligonucleotide chain is exposed to a series of chemical treatments, including acidic deblocking (detritylation), coupling, capping, and oxidation.

-

Stability to Acid: The N²-isobutyryl amide bond is stable to the acidic conditions (e.g., dichloroacetic or trichloroacetic acid in a non-aqueous solvent) used to remove the 5'-O-dimethoxytrityl (DMT) group in each cycle.[6][7] This stability is crucial to prevent premature deprotection and subsequent side reactions on the guanine base. While some depurination can occur with prolonged acid exposure, N²-isobutyryl-2'-deoxyguanosine is considered sufficiently robust for standard protocols.[7]

-

Reactivity to Base: The isobutyryl group is designed to be removed under basic conditions after the oligonucleotide chain has been fully assembled.[2] The rate of this removal is slower than that of more labile groups like phenoxyacetyl (PAC) but faster than benzoyl (Bz) on deoxyadenosine, allowing for controlled deprotection strategies.[8] This differential lability is exploited in "UltraMILD" deprotection schemes for sensitive oligonucleotides.[2]

Synthesis and Characterization

The synthesis of N²-Isobutyryl-2'-deoxyguanosine and its derivatives, such as the 5'-O-DMT phosphoramidite, is a multi-step process requiring precise control of protecting group chemistry.

Generalized Synthetic Workflow

A common synthetic route involves the transient protection of the hydroxyl groups, followed by acylation of the exocyclic amine, and subsequent deprotection of the hydroxyls. The 5'-hydroxyl is then selectively protected with a DMT group before phosphitylation to create the final phosphoramidite monomer used in synthesis.

Caption: Generalized workflow for the synthesis of the N²-isobutyryl-dG phosphoramidite.

Experimental Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-N²-isobutyryl-2′-deoxyguanosine

This protocol is adapted from established methodologies and illustrates a key step in the synthesis.[6][9]

-

Starting Material: N-Isobutyryl-2′-deoxyguanosine (10.4 mmol) is used as the starting nucleoside.

-

Reagents: Imidazole (68.6 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 45.7 mmol) are added in dry dimethylformamide (DMF, 30 mL).

-

Causality Explanation: Imidazole acts as a base to activate the hydroxyl groups of the deoxyribose sugar, facilitating nucleophilic attack on the silicon atom of TBDMSCl. TBDMSCl is the silylating agent that protects the 3' and 5' hydroxyls, preventing them from reacting in the subsequent steps. DMF is used as a polar aprotic solvent to dissolve the reagents.

-

-

Reaction: The mixture is stirred at room temperature for 5 hours.

-

Workup and Isolation: The resulting slurry is diluted with ethanol (25 mL) and stored at -20°C for 24 hours to induce crystallization. The white crystals of the desired product are collected by vacuum filtration.

-

Self-Validating System: The purity and identity of the product should be confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to ensure the reaction has gone to completion and the correct product has been isolated before proceeding to the next synthetic step.

-

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity and purity of N²-Isobutyryl-2'-deoxyguanosine and its derivatives.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used. In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) analysis typically shows a characteristic neutral loss of the 2'-deoxyribose moiety (116 Da), which is a key fragmentation pathway for nucleosides.[10][11][12]

Table 2: Expected Mass Spectrometry Fragments for N²-Isobutyryl-2'-deoxyguanosine

| Ion | Description | Calculated m/z |

| [M+H]⁺ | Protonated parent molecule | 338.15 |

| [M+Na]⁺ | Sodiated adduct | 360.13 |

| [M-116+H]⁺ | Protonated base after neutral loss of deoxyribose | 222.10 |

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity.[13] A typical mobile phase consists of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent like acetonitrile. The retention time provides a reliable measure of identity when compared to a known standard, and the peak area allows for quantification of purity.[14]

Application in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite of N²-isobutyryl-5'-O-DMT-2'-deoxyguanosine is a cornerstone of automated DNA synthesis. It is incorporated into the growing oligonucleotide chain through a well-defined four-step cycle.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

During the coupling step, the N²-isobutyryl group ensures that the exocyclic amine of guanosine does not react with the activated phosphoramidite, thereby preventing chain branching and ensuring the correct sequence is synthesized.

Final Deprotection: Releasing the Functional Oligonucleotide

Once chain synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The removal of the isobutyryl group is a critical part of this final deprotection step.

Deprotection Protocols and Causality

The choice of deprotection reagent and conditions depends on the overall chemical stability of the synthesized oligonucleotide, including any modifications or dyes.

Table 3: Common Deprotection Conditions for N²-Isobutyryl-dG

| Reagent | Conditions | Application Notes | Reference(s) |

| Ammonium Hydroxide | 55°C, 8-16 hours | Standard, robust deprotection for unmodified DNA. | [15] |

| AMA (Ammonium Hydroxide/ 40% Methylamine 1:1) | 65°C, 10 minutes | "UltraFAST" deprotection. Requires Ac-dC to avoid side reactions. | [2][16] |

| Potassium Carbonate | 0.05M in Methanol, RT, 4 hours | "UltraMILD" deprotection for highly sensitive molecules (e.g., certain dyes). Used with labile PAC or iPr-PAC protecting groups on other bases. | [2] |

| t-Butylamine/Water (1:3) | 60°C, 6 hours | An alternative for sensitive oligonucleotides, compatible with standard base protecting groups. | [16] |

-

Mechanism of Deprotection: The deprotection proceeds via nucleophilic attack of the base (e.g., ammonia or methylamine) on the carbonyl carbon of the isobutyryl group, leading to the cleavage of the amide bond and regeneration of the free amine on the guanine base. The kinetics of this reaction show that the enolizable lactam function of the guanine ring participates in the deacylation, making it significantly more facile than on a guanine ring where this function is blocked (e.g., O⁶-alkylated guanosine).[17] This inherent chemical property is a key reason for the successful use of N-acyl protection on guanosine.

Conclusion

N²-Isobutyryl-2'-deoxyguanosine is more than just a protected nucleoside; it is a highly optimized chemical tool that enables the precise and efficient synthesis of custom DNA oligonucleotides. Its properties—stability to acid, lability to base, and predictable reactivity—have been fine-tuned to meet the stringent demands of automated solid-phase synthesis. A thorough understanding of its chemical behavior, from synthesis to final deprotection, is essential for any researcher aiming to produce high-quality, functional oligonucleotides for applications ranging from basic research to diagnostics and therapeutics.

References

-

Vinogradov, S. V., & Batrakova, E. V. (2007). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Nucleosides, Nucleotides and Nucleic Acids, 11(8), 1295-1299. [Link]

-

Hovinen, J., et al. (2017). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 22(10), 1693. [Link]

-

MassBank. (n.d.). N2-Isobutyryl-2'-deoxyguanosine; LC-ESI-QTOF; MS2; CE 40 ev; [M+H]+. MassBank Record: MSBNK-Washington_State_Univ-BML01774. [Link]

-

Pathak, T., & Chattopadhyaya, J. (1997). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-O-tert-butyldimethylsilyl-N2-isobutyryl guanosine. Tetrahedron, 53(27), 9241-9256. [Link]

-

Ohkubo, A., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 16(12), 10322-10337. [Link]

-

Li, L., et al. (2021). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Journal of Visualized Experiments, (173), e62625. [Link]

-

ResearchGate. (n.d.). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. [Link]

-

Glen Research. (n.d.). Deprotection Guide. [Link]

-

Smith, A. B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron Letters, 55(20), 3217-3220. [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]

-

Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection. [Link]

-

Capobianco, M. L., et al. (1993). Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation. Journal of the Chemical Society, Perkin Transactions 2, (4), 651-655. [Link]

-

Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78(1), e93. [Link]

-

PubMed. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. [Link]

-

Johnson, F., & Gu, C. (1998). Mass spectrometric analysis of 2'-deoxyribonucleoside and 2'-deoxyribonucleotide adducts with aldehydes derived from lipid peroxidation. Rapid Communications in Mass Spectrometry, 12(22), 1665-1672. [Link]

-

Wang, H., et al. (2008). Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Chemical Research in Toxicology, 21(11), 2148–2155. [Link]

-

Koc, H., & Swenberg, J. A. (2013). Mass Spectrometry of Structurally Modified DNA. Mass Spectrometry Reviews, 32(2), 121–142. [Link]

-

Laboratorium Discounter. (n.d.). This compound >98.0%(HPLC)(N) 1g. [Link]

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. glenresearch.com [glenresearch.com]

- 3. This compound | 68892-42-2 [chemicalbook.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound; LC-ESI-QTOF; MS2; CE 40 ev; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 11. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]

- 14. This compound >98.0%(HPLC)(N) 1g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 15. researchgate.net [researchgate.net]

- 16. glenresearch.com [glenresearch.com]

- 17. Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

N²-Isobutyryl-2'-deoxyguanosine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unsung Hero of Synthetic Oligonucleotides

In the intricate world of nucleic acid chemistry and therapeutic oligonucleotide development, precision and reliability are paramount. At the heart of synthesizing custom DNA and RNA strands lies a critical class of molecules: protected nucleosides. Among these, N²-Isobutyryl-2'-deoxyguanosine plays a pivotal role, particularly in the widely adopted phosphoramidite method for oligonucleotide synthesis. This technical guide provides an in-depth exploration of N²-Isobutyryl-2'-deoxyguanosine, from its fundamental chemical properties and sourcing to its critical function in the synthesis of therapeutic oligonucleotides. For researchers and drug development professionals, a thorough understanding of this compound is not merely academic; it is essential for ensuring the quality, purity, and efficacy of the final oligonucleotide product.

Core Compound Identification and Properties

The unambiguous identification of chemical compounds is the bedrock of reproducible scientific research. N²-Isobutyryl-2'-deoxyguanosine is identified by the Chemical Abstracts Service (CAS) with the number 68892-42-2 .[1][2][3][4] This identifier is crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source |

| CAS Number | 68892-42-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₉N₅O₅ | [1][2][3] |

| Molecular Weight | 337.33 g/mol | [2][3] |

| Synonyms | N-ibu-dG, 2'-Deoxy-N²-isobutyrylguanosine | [2] |

| Appearance | White to off-white powder | [5] |

| Storage Temperature | -20°C | [1][4] |

The "Why": The Critical Role of the Isobutyryl Protecting Group in Oligonucleotide Synthesis

The synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleoside phosphoramidites to a growing chain on a solid support.[6] The exocyclic amino groups of adenosine, guanosine, and cytidine are reactive and must be protected to prevent unwanted side reactions during the coupling steps.[6] For deoxyguanosine, the N²-exocyclic amine is protected, and the isobutyryl group is a commonly employed protecting group for this purpose.[6]

The choice of the isobutyryl group is a strategic one, balancing stability during synthesis with the ability to be removed under specific deprotection conditions.[7] It is more robust than some other protecting groups, such as N,N-dimethylformamidine (DMF), but can be removed effectively with reagents like concentrated ammonium hydroxide, often at elevated temperatures.[7][8] This stability is crucial to withstand the various chemical treatments throughout the synthesis cycles, including the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle.[9]

Sources

- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. N2-Isobutyryl-2'-Deoxyguanosine, 68892-42-2 | BroadPharm [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

An In-depth Technical Guide on the Solubility and Stability of N2-Isobutyryl-2'-deoxyguanosine

Abstract

N2-Isobutyryl-2'-deoxyguanosine (iBu-dG) is a pivotal protected nucleoside utilized in the chemical synthesis of oligonucleotides. The efficiency of oligonucleotide synthesis and the quality of the final product are critically dependent on the solubility and stability of this compound. This guide offers a detailed technical examination of the core physicochemical characteristics of iBu-dG, with a specific focus on its solubility in common organic solvents and its stability under various handling and storage protocols. This document will explore the fundamental chemical principles that dictate these properties and provide experimentally validated methods for its optimal application.

Introduction: The Critical Function of this compound in Oligonucleotide Synthesis

The creation of DNA and RNA oligonucleotides through chemical synthesis is a fundamental technology in biotechnology, driving progress in therapeutics, diagnostics, and synthetic biology. The predominant method for this synthesis is the solid-phase phosphoramidite technique, which involves the stepwise addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support.

To prevent undesired chemical reactions, protecting groups are essential. For 2'-deoxyguanosine, the N2 exocyclic amine is particularly reactive and requires protection. The isobutyryl group is a frequently used protecting group for this position, resulting in the formation of this compound. This protecting group is robust enough to endure the synthesis cycle but can be readily removed during the final deprotection stage.

The solubility of iBu-dG in synthesis solvents, primarily acetonitrile, is crucial for achieving high coupling efficiency. Inadequate solubility can result in incomplete reactions and the formation of truncated sequences. Furthermore, the stability of the iBu-dG phosphoramidite is vital to prevent the generation of impurities that could be incorporated into the oligonucleotide chain.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Solubility Profile of this compound

The solubility of protected nucleoside phosphoramidites is a key factor in the success of automated oligonucleotide synthesis. Anhydrous acetonitrile is the standard solvent used to dissolve the phosphoramidite and activator for efficient delivery to the solid support.

Key Factors Influencing Solubility

Several factors impact the solubility of iBu-dG:

-

Molecular Structure: The hydrophobic isobutyryl group at the N2 position and the dimethoxytrityl (DMT) group at the 5'-hydroxyl position (in the phosphoramidite form) enhance its solubility in organic solvents compared to unprotected 2'-deoxyguanosine.

-

Solvent Characteristics: Acetonitrile, a polar aprotic solvent, is effective at solvating the phosphoramidite.

-

Temperature: Solubility is generally dependent on temperature. While synthesis is usually conducted at ambient temperature, understanding solubility at different temperatures is important for storage.

-

Purity of the Compound: Impurities can negatively affect the solubility and performance of the reagent.

Quantitative Solubility Data

While precise solubility values in acetonitrile are not always published in academic literature, empirical data provides useful guidance.

| Solvent | Temperature (°C) | Approximate Solubility |

| Acetonitrile | 25 | Readily Soluble |

| Dichloromethane | 25 | Readily Soluble |

| Ethyl Acetate | 25 | Soluble |

| Water | 25 | Sparingly Soluble[1][2] |

Note: The primary concern for synthesis is the solubility of the phosphoramidite derivative. The concentrations typically used in oligonucleotide synthesis are well below the saturation point to ensure complete and rapid dissolution.

Experimental Protocol: Assessing Solubility

A direct method for evaluating the solubility of iBu-dG involves visual inspection and spectrophotometric analysis.

Objective: To determine the approximate solubility of this compound in anhydrous acetonitrile.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Vortex mixer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a known quantity of iBu-dG and place it in a volumetric flask.

-

Incremental Solubilization: Add small, measured volumes of anhydrous acetonitrile to the flask. Vortex the mixture thoroughly after each addition until the solid is fully dissolved.

-

Visual Confirmation: Inspect the solution for any undissolved particles. The point of complete dissolution gives a rough solubility estimate.

-

Spectrophotometric Analysis (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and then diluted for UV-Vis spectrophotometric analysis to determine the concentration.

Caption: Workflow for determining the solubility of iBu-dG.

Stability of this compound

The chemical stability of the iBu-dG phosphoramidite is essential for the fidelity of oligonucleotide synthesis. Degradation can produce byproducts that either fail to couple or are incorporated as incorrect bases.[3]

Pathways of Degradation

Several factors can lead to the degradation of iBu-dG phosphoramidite:

-

Hydrolysis: The phosphoramidite linkage is highly susceptible to water, leading to the formation of an unreactive H-phosphonate.[3][4][5][6] The use of anhydrous solvents and a dry environment is therefore critical.[7] 2'-deoxyguanosine (dG) phosphoramidites are known to be particularly susceptible to degradation, especially through hydrolysis.[3][4][5] Studies have shown that for dG, the degradation is second order in phosphoramidite concentration, indicating autocatalysis of the hydrolysis reaction.[4][5]

-

Oxidation: The phosphite triester can be oxidized by air, forming an inactive phosphate triester.[3]

-

Depurination: While less frequent under anhydrous conditions, the glycosidic bond can be cleaved in acidic conditions, leading to the loss of the purine base.[8]

-

Protecting Group Loss: Premature removal of the isobutyryl group can expose the N2 amine, leading to side reactions.

Sources

- 1. This compound | 142554-22-1 [chemicalbook.com]

- 2. This compound CAS#: 142554-22-1 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

N2-Isobutyryl-2'-deoxyguanosine mechanism of action in DNA synthesis

An In-Depth Technical Guide to the Mechanism of Action of N2-Isobutyryl-2'-deoxyguanosine in DNA Synthesis

Introduction

The precise chemical synthesis of DNA oligonucleotides is a foundational technology in modern molecular biology, enabling a vast array of applications from PCR primers and diagnostic probes to gene synthesis and nucleic acid therapeutics. The success of this technology hinges on the phosphoramidite method, a robust and efficient chemistry for the stepwise, solid-phase assembly of nucleotide chains.[1][2] A critical element of this method is the strategic use of protecting groups to mask reactive functionalities on the nucleoside building blocks, thereby preventing unwanted side reactions.

For deoxyguanosine, the exocyclic N2-amino group is nucleophilic and requires protection to ensure the fidelity of the synthesis process. The N2-isobutyryl group (iBu) is a widely adopted and robust choice for this purpose.[3][4] This technical guide provides a detailed examination of the mechanism of action of this compound, from its role as a phosphoramidite monomer through its incorporation into a growing oligonucleotide chain and its ultimate removal. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this cornerstone of DNA synthesis.

The this compound Phosphoramidite Building Block

The journey of a guanosine nucleotide into a synthetic DNA strand begins with its formulation as a phosphoramidite building block, or "amidite." This monomer is chemically engineered for optimal performance in the synthesis cycle. The standard N2-isobutyryl-dG phosphoramidite possesses several key features, each with a specific function.

-

5'-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl function. Its presence is crucial to enforce the 3' to 5' directionality of synthesis and prevent the monomer from coupling with itself.[5][6] Its removal in each cycle liberates the 5'-hydroxyl for the next coupling reaction.

-

N2-Isobutyryl (iBu) Group: This acyl protecting group masks the nucleophilic N2-amino group of the guanine base.[4] The isobutyryl group is selected for its stability throughout the synthesis cycle—withstanding the acidic detritylation and oxidation steps—yet being reliably removable during the final basic deprotection.[3][7] Its robustness makes it a standard choice for routine oligonucleotide synthesis.[3]

-

3'-Phosphoramidite Moiety: This is the reactive end of the molecule. The phosphorus atom is trivalent and linked to a diisopropylamino group. In the presence of a weak acid activator, the nitrogen is protonated, creating a highly reactive intermediate ready to couple with a free 5'-hydroxyl group.[2][]

-

2-Cyanoethyl (CE) Group: This group protects the phosphite oxygen. It is stable during the synthesis cycle but is efficiently removed by β-elimination under the final basic deprotection conditions.[9]

Mechanism of Action in the Solid-Phase Synthesis Cycle

The incorporation of this compound into a growing DNA chain occurs via a four-step cycle that is repeated for each nucleotide addition. The entire process takes place on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[1][10]

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] This reaction is rapid and yields a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling step. The N2-isobutyryl group is stable under these acidic conditions, though prolonged exposure to acid can lead to a low level of depurination (cleavage of the bond between the base and the sugar), a known side reaction for purines.[11]

Step 2: Coupling

This is the core chain-elongation step where the N2-isobutyryl-dG phosphoramidite is incorporated. The phosphoramidite and a weak-acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), are delivered to the solid support in anhydrous acetonitrile.[2][] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group and forming a highly reactive phosphitylating agent. This activated intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound chain, forming a trivalent phosphite triester linkage.[][13] This reaction is highly efficient, often exceeding 99%, ensuring a high yield of the full-length product.[] The N2-isobutyryl group is essential here, as an unprotected N2-amino group could engage in side reactions with the activated phosphoramidite.

Step 3: Capping

Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted. If left unblocked, these "failure sequences" would react in the next coupling cycle, leading to the synthesis of oligonucleotides with internal deletions (n-1 sequences), which are often difficult to separate from the full-length product.[6][] To prevent this, a capping step is performed immediately after coupling. A mixture of reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), is used to acetylate and thereby permanently block any unreacted 5'-hydroxyl groups, rendering them inert for the remainder of the synthesis.[6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[1][] Therefore, it must be stabilized by oxidation to a more robust pentavalent phosphate triester, which is analogous to the natural DNA backbone. This is typically achieved using a solution of iodine (I₂) in a mixture of tetrahydrofuran, pyridine, and water.[15] The iodine acts as a mild oxidizing agent, converting the P(III) center to a P(V) center in a rapid and efficient reaction.[15] With the internucleotide linkage now stable, the cycle is complete, and the chain is ready for the removal of the next 5'-DMT group.

The Final Deprotection Mechanism

After the final synthesis cycle is complete, the oligonucleotide is fully assembled but remains attached to the solid support and carries protecting groups on the phosphate backbone (cyanoethyl) and on the nucleobases (e.g., N2-isobutyryl on guanine). The final stage is a one-pot cleavage and deprotection step, typically performed with concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[16][17]

This process accomplishes three things:

-

Cleavage: The succinyl linker holding the oligonucleotide to the CPG support is hydrolyzed, releasing the full-length oligo into solution.

-

Phosphate Deprotection: The cyanoethyl groups are removed from the phosphate triester backbone via a β-elimination reaction, yielding the natural phosphodiester linkages.

-

Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases are removed. For N2-isobutyryl-dG, this occurs via ammonolysis—a nucleophilic acyl substitution reaction.

The mechanism for the removal of the N2-isobutyryl group involves the nucleophilic attack of an ammonia molecule on the carbonyl carbon of the isobutyryl group. This forms a tetrahedral intermediate which then collapses, releasing the unprotected exocyclic N2-amino group of guanine and forming isobutyramide as a byproduct.[18] This reaction is often the rate-limiting step in the deprotection of standard oligonucleotides.[3][19]

Performance Characteristics and Quantitative Analysis

The choice of a protecting group is a trade-off between stability during synthesis and lability during deprotection. The N2-isobutyryl group represents a well-balanced, "standard" option.[3] More labile groups, like N,N-dimethylformamidine (dmf), offer faster deprotection but may be less stable during the synthesis of long oligonucleotides.[7][20]

Table 1: Comparative Stability to Acidic Depurination

Depurination is a critical side reaction during the detritylation step. The N2-protecting group influences the stability of the glycosidic bond.

| Protected Nucleoside | Depurination Half-Life (3% DCA) | Depurination Half-Life (3% TCA) | Key Insight |

| N6-benzoyl-dA | ~77 min | ~19 min | Highly susceptible to depurination.[11] |

| N2-isobutyryl-dG | ~385-462 min | ~228 min | 5-6 times more stable than dA(Bz) in DCA and ~12 times more stable in TCA.[11] |

| N2-dmf-dG | Qualitatively higher | Qualitatively higher | The electron-donating dmf group stabilizes the glycosidic bond, reducing depurination.[20] |

Data synthesized from available literature. Absolute values can vary with experimental conditions.[11][16]

Table 2: Comparative Deprotection Kinetics

The rate of removal of the guanine protecting group is often the slowest part of the final deprotection.

| Protecting Group | Deprotection Conditions | Half-Life (t½) | Strategy |

| Isobutyryl (iBu) | Conc. NH₄OH, 55 °C | ~90 min | Standard |

| Isobutyryl (iBu) | AMA, 65 °C | < 5 min | UltraFAST[19] |

| Dimethylformamidine (dmf) | Conc. NH₄OH, 55 °C | ~10 min | Fast |

| Phenoxyacetyl (Pac) | Conc. NH₄OH, RT | ~2 hours | UltraMILD |

Data is representative and sourced from manufacturer technical literature and publications.[3][7] The data clearly shows that while iBu is slower to deprotect than dmf under standard ammonia conditions, its removal is dramatically accelerated by using AMA at higher temperatures, making it compatible with "UltraFAST" deprotection protocols.[19]

Experimental Protocols

Protocol 1: Standard Automated Synthesis Cycle

This protocol outlines a single cycle for the addition of one this compound nucleotide on an automated DNA synthesizer.

-

System Preparation: Ensure all reagent bottles (deblock, activator, phosphoramidites, capping reagents, oxidizer) and wash solvent (anhydrous acetonitrile) are filled and properly connected to the synthesizer.

-

Detritylation: Flush the synthesis column containing the CPG-bound growing oligonucleotide with Deblocking Solution (3% TCA in DCM) for 90 seconds.

-

Wash: Wash the column extensively with anhydrous acetonitrile for 60 seconds to remove all traces of acid and water.

-

Coupling: Simultaneously deliver N2-isobutyryl-dG phosphoramidite solution (0.1 M in acetonitrile) and Activator solution (0.25 M ETT in acetonitrile) to the column. Allow the coupling reaction to proceed for 45 seconds.[1][5]

-

Wash: Wash the column with anhydrous acetonitrile for 30 seconds.

-

Capping: Deliver Capping Reagent A (acetic anhydride/lutidine/THF) and Capping Reagent B (N-methylimidazole/THF) to the column. Allow the reaction to proceed for 30 seconds.[1][6]

-

Wash: Wash the column with anhydrous acetonitrile for 30 seconds.

-

Oxidation: Deliver Oxidizer solution (0.02 M I₂ in THF/Pyridine/Water) to the column. Allow the reaction to proceed for 30 seconds.[5][15]

-

Wash: Wash the column extensively with anhydrous acetonitrile for 60 seconds to prepare for the next cycle.

-

Cycle Completion: The synthesizer will automatically proceed to the detritylation step for the next nucleotide in the sequence.

Protocol 2: Standard Cleavage and Deprotection

This protocol describes the final step to release the synthesized oligonucleotide and remove all protecting groups.

-

Cleavage from Support: After synthesis is complete, transfer the CPG support from the column to a 2 mL screw-cap vial. Add 1.0 mL of concentrated ammonium hydroxide.

-

Incubation: Tightly seal the vial. For cleavage and deprotection, incubate the vial in a heating block at 55 °C for a minimum of 8 hours (or overnight). Causality Note: This extended time at elevated temperature is required to ensure the complete removal of the robust N2-isobutyryl groups.[3]

-

Cooling and Recovery: Cool the vial to room temperature. Carefully open the vial in a fume hood. Using a gel-loading pipette tip or a small filter syringe, transfer the ammoniacal solution containing the oligonucleotide to a new microfuge tube, leaving the CPG support behind.

-

Wash: Wash the CPG support with 0.5 mL of nuclease-free water and add this wash to the solution from the previous step.

-

Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum centrifuge.

-

Final Preparation: Re-dissolve the resulting oligonucleotide pellet in a suitable buffer (e.g., 100 µL of TE buffer or nuclease-free water) for quantification (OD₂₆₀) and subsequent analysis or purification by HPLC or PAGE.

Conclusion

This compound is a foundational building block in automated DNA synthesis. Its mechanism of action is elegantly defined by the dual nature of the isobutyryl protecting group: sufficient stability to withstand the iterative chemical treatments of the synthesis cycle, yet susceptible to efficient removal under final basic deprotection conditions. By preventing unwanted side reactions at the N2-amino group, it ensures the high fidelity of base incorporation. While alternative protecting groups exist that offer advantages in speed or mildness of deprotection, the isobutyryl group's robustness, reliability, and compatibility with various deprotection strategies have cemented its role as a trusted standard in the synthesis of a vast range of DNA oligonucleotides. A thorough understanding of its chemical behavior is essential for optimizing synthesis protocols, troubleshooting potential issues, and pushing the boundaries of nucleic acid engineering.

References

- BOC Sciences. (n.d.). Role of Oxidation and Capping in DNA Chain Elongation. Retrieved from BOC Sciences website. [https://www.bocsci.

- LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. Retrieved from Biosearch Technologies website. [https://www.biosearchtech.com/support/education/oligo-synthesis-protocols/standard-protocol]

- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from Twist Bioscience website. [https://www.twistbioscience.com/resources/blog/phosphoramidite-chemistry-dna-synthesis]

- Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from Eurofins Genomics website. [https://eurofinsgenomics.eu/en/resources/synthesis-technology/phosphoramidite-chemistry/]

- BenchChem. (2025). An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-solid-phase-oligonucleotide-synthesis]

- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/genomics/pcr/oligonucleotide-synthesis]

- BenchChem. (2025). A Comparative Guide to the Stability of Guanosine Protecting Groups in Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/a-comparative-guide-to-the-stability-of-guanosine-protecting-groups-in-oligonucleotide-synthesis]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. A kinetic investigation. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/1997/p2/a608384i]

- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). Journal of Visualized Experiments. [https://www.jove.com/t/55940/protocol-for-solid-phase-synthesis-oligomers-rna-containing-2-o]

- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. Retrieved from BOC Sciences website. [https://www.bocsci.com/blog/principles-of-phosphoramidite-reactions-in-dna-assembly/]

- LGC, Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Retrieved from Biosearch Technologies blog. [https://www.biosearchtech.com/blog/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production]

- BenchChem. (2025). Application Notes and Protocols: The Oxidation Step in Phosphoramidite-Based Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/the-oxidation-step-in-phosphoramidite-based-oligonucleotide-synthesis]

- BenchChem. (2025). A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/a-comparative-analysis-of-dmf-and-isobutyryl-protecting-groups-for-guanosine-in-oligonucleotide-synthesis]

- BenchChem. (2025). The N2-Dimethylformamidine (DMF) Protecting Group on Guanosine: A Technical Guide. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/the-n2-dimethylformamidine-dmf-protecting-group-on-guanosine-a-technical-guide]

- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). BOC Sciences. [https://www.bocsci.com/blog/coupling-pathways-and-activation-mechanisms-in-phosphoramidite-reactions/]

- BenchChem. (2025). A Comparative Analysis of Guanine Protecting Groups for Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/a-comparative-analysis-of-guanine-protecting-groups-for-oligonucleotide-synthesis]

- Hogrefe, R. I., et al. (1993). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 21(20), 4739–4747. [https://academic.oup.com/nar/article/21/20/4739/2381226]

- BenchChem. (2025). Evaluating Alternatives to the Isobutyryl Protecting Group for Deoxyadenosine in Oligonucleotide Synthesis. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/evaluating-alternatives-to-the-isobutyryl-protecting-group-for-deoxyadenosine-in-oligonucleotide-synthesis]

- ResearchGate. (n.d.). Protecting groups for the exocyclic amine on the base. [https://www.researchgate.

- Hayakawa, Y., et al. (2016). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 21(11), 1475. [https://www.mdpi.com/1420-3049/21/11/1475]

- Guzaev, A. P., & Manoharan, M. (2001). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 29(13), e69. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC55768/]

- Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Glen Report 20.12. [https://www.glenresearch.com/glen-reports/gr20-12]

- BenchChem. (2025). Comparative analysis of different guanosine protection strategies. Retrieved from BenchChem website. [https://www.benchchem.

- Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [https://www.glenresearch.com/glen-reports/gr20-24]

- Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78, e93. [https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/cpnc.93]

- Warburton, P. L., et al. (2017). Mechanism for the deamination of ammeline, guanine, and their analogues. ResearchGate. [https://www.researchgate.net/publication/319985926_Mechanism_for_the_deamination_of_ammeline_guanine_and_their_analogues]

- ResearchGate. (1991). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. [https://www.researchgate.net/publication/257321689_Modification_of_guanine_bases_Reaction_of_N2-acylated_guanine_nucleosides_with_dichloro-NN-diisopropylaminophosphine]

- Kumar, R. K., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine... Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-30. [https://pubmed.ncbi.nlm.nih.gov/14565313/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 11. academic.oup.com [academic.oup.com]

- 13. twistbioscience.com [twistbioscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 19. glenresearch.com [glenresearch.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the NMR and Mass Spectrometry Analysis of N2-Isobutyryl-2'-deoxyguanosine

Introduction: The Role and Importance of N2-Isobutyryl-2'-deoxyguanosine

In the precise world of synthetic biology and drug development, the accurate construction of oligonucleotide sequences is paramount. This compound is a critical component in this field, primarily serving as a protected nucleoside building block in automated solid-phase oligonucleotide synthesis.[1][2] The isobutyryl group (-CO-CH(CH₃)₂) is strategically attached to the exocyclic amine (N²) of the guanine base. This chemical modification prevents unwanted side reactions at this nucleophilic site during the sequential addition of phosphoramidite monomers to the growing DNA or RNA chain.[1][3]

The fidelity of the final oligonucleotide—be it for antisense therapy, siRNA, or diagnostic probes—depends entirely on the purity and structural integrity of its constituent building blocks.[1] Therefore, rigorous analytical characterization of this compound is not merely a quality control step but a foundational requirement for successful downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two cornerstone analytical techniques employed for this purpose, providing unambiguous confirmation of identity, structure, and purity. This guide provides an in-depth look at the principles, protocols, and expected data for the comprehensive analysis of this vital compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for precise verification of the compound's structure.

Causality in Experimental Choices: Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[4] For this compound, which is a polar molecule with hydrogen-bonding capabilities, the choice of solvent is critical.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The primary reason is its ability to dissolve the analyte effectively while also being capable of forming hydrogen bonds. This stabilizes the solute and, crucially, allows for the observation of exchangeable protons, such as the N-H and O-H protons, which would otherwise be lost or broadened in solvents like D₂O.[5] The residual proton signal of DMSO-d₆ at ~2.50 ppm and its ¹³C signal at ~39.5 ppm serve as convenient internal references.[6][7]

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable timeframe.[4][8]

-

Purity: The sample must be free of particulate matter and paramagnetic impurities.[4][9] Filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube is a mandatory step to prevent magnetic field distortions that lead to poor spectral resolution.[8][9]

Experimental Protocol: NMR Sample Preparation

-

Weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity DMSO-d₆.

-

Gently vortex the vial until the solid is completely dissolved. A brief, mild warming can aid dissolution if necessary.

-

Prepare a filtration pipette by tightly packing a small piece of glass wool into the neck of a Pasteur pipette.

-

Filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][9]

-

Cap the NMR tube securely to prevent atmospheric moisture absorption by the hygroscopic DMSO-d₆.[10]

-

Label the tube clearly before submitting for analysis.[11]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each proton or group of equivalent protons gives rise to a signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration (area) providing a wealth of structural information.

Table 1: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Key Correlation/Insight |

| N-H (Amide) | Broad Singlet | ~11.65 | Exchangeable proton, confirms acylation. |

| H8 (Guanine) | Singlet | ~8.15 | Uncoupled aromatic proton on the purine ring. |

| H1' (Deoxyribose) | Triplet | ~6.20 | Anomeric proton, its coupling to H2'a/b confirms the deoxyribose connection. |

| 5'-OH (Deoxyribose) | Triplet | ~5.25 | Exchangeable proton, coupling to H5' protons. |

| 3'-OH (Deoxyribose) | Doublet | ~4.90 | Exchangeable proton, coupling to H3' proton. |

| H3' (Deoxyribose) | Multiplet | ~4.40 | Coupled to H2' and H4' protons. |

| H4' (Deoxyribose) | Multiplet | ~3.85 | Coupled to H3' and H5' protons. |

| H5'a, H5'b (Deoxyribose) | Multiplet | ~3.60 | Diastereotopic protons of the exocyclic CH₂ group. |

| CH (Isobutyryl) | Multiplet | ~2.75 | Septet expected, coupled to the two methyl groups. |

| H2'a, H2'b (Deoxyribose) | Multiplet | ~2.65 & ~2.30 | Diastereotopic protons, coupled to H1' and H3'. |

| CH₃ (Isobutyryl) | Doublet | ~1.10 | Two equivalent methyl groups coupled to the single CH proton. |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.[7]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While it requires more sample and longer acquisition times, it is invaluable for confirming the presence of all carbon atoms in their expected chemical environments.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Isobutyryl) | ~179.0 |

| C6 (Guanine) | ~157.0 |

| C2 (Guanine) | ~155.0 |

| C4 (Guanine) | ~151.0 |

| C8 (Guanine) | ~137.5 |

| C5 (Guanine) | ~120.0 |

| C1' (Deoxyribose) | ~83.5 |

| C4' (Deoxyribose) | ~87.5 |

| C3' (Deoxyribose) | ~71.0 |

| C5' (Deoxyribose) | ~62.0 |

| C2' (Deoxyribose) | ~39.0 |

| CH (Isobutyryl) | ~35.0 |

| CH₃ (Isobutyryl) | ~19.5 |

Note: The C2' signal may be obscured by the DMSO-d₆ solvent signal at 39.5 ppm.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves as a definitive confirmation of molecular weight and can provide structural information through fragmentation analysis (MS/MS).

Principles and Experimental Choices: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The LC separates the analyte from impurities, and the MS provides detection and identification.[12]

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is ideal for this class of compounds.[13] ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it easy to determine the molecular weight.

-

Mass Analyzer: A variety of analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometers (HRMS) like TOF or Orbitrap are particularly valuable as they can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[14][15]

Caption: A typical workflow for LC-MS analysis.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of water and acetonitrile with 0.1% formic acid.[12][14] The formic acid aids in the protonation of the analyte for positive mode ESI.

-

Chromatography: Perform the separation on a C18 reverse-phase column using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14]

-

Mass Spectrometry: Acquire data in positive ion mode.[14] The mass spectrometer should be calibrated to ensure high mass accuracy.

-

Tandem MS (MS/MS): For structural confirmation, isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID).[14][15] This will fragment the molecule in a predictable way.

Data Interpretation: Confirming Identity and Structure

The molecular formula of this compound is C₁₄H₁₉N₅O₅. Its monoisotopic mass is 337.1386 Da.

Table 3: Expected Ions in ESI-MS

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₂₀N₅O₅]⁺ | 338.1464 |

| [M+Na]⁺ | [C₁₄H₁₉N₅O₅Na]⁺ | 360.1284 |

-

MS/MS Fragmentation: The most characteristic fragmentation pathway for modified nucleosides under low-energy CID is the cleavage of the N-glycosidic bond.[15][16] This results in the neutral loss of the deoxyribose sugar moiety (mass = 116.0474 Da). The resulting fragment ion corresponds to the protonated N2-isobutyrylguanine base.

-

Precursor Ion: [M+H]⁺ = m/z 338.15

-

Major Product Ion: [M+H - 116.05]⁺ = m/z 222.10 (Protonated N2-isobutyrylguanine base)

-

This characteristic neutral loss of 116 Da is a powerful diagnostic tool for confirming the identity of 2'-deoxynucleosides.[14][15][17]

Integrated Data Analysis: A Self-Validating System

Neither NMR nor MS alone provides a complete picture. It is the synergy between the two techniques that creates a self-validating system for absolute confidence in the compound's identity and purity.

-

NMR confirms the structure: It verifies the precise arrangement of atoms, the presence of the isobutyryl group on the N2 position, and the integrity of the deoxyribose ring.

-

MS confirms the molecular weight: It provides an exact mass that corresponds to the expected elemental formula, corroborating the structure proposed by NMR.

-

MS/MS confirms connectivity: The specific fragmentation pattern (loss of the deoxyribose) validates the connection between the base and the sugar, which is also established by NMR (H1' proton signal).

-

LC-MS assesses purity: The LC chromatogram provides a quantitative measure of purity, ensuring the absence of starting materials or synthesis-related impurities.

This integrated analytical approach is indispensable in the field of drug development and molecular biology, where the quality of synthetic oligonucleotides directly impacts the validity of research and the safety of potential therapeutics.

References

-

Potier, N., et al. (n.d.). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research. Available at: [Link]

-

MassBank. (n.d.). This compound; LC-ESI-QTOF; MS2; CE 40 ev; [M+H]+. NFDI4Chem Search Service. Available at: [Link]

-

Borges, A., Radkov, A., & Thuy-Boun, P.S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. Available at: [Link]

-

Potier, N., et al. (1994). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research, 22(19), 3895–3903. Available at: [Link]

-

Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Available at: [Link]

-

Oxford Academic. (n.d.). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research. Available at: [Link]

-

JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Available at: [Link]

-

Alwaseem, H. (2021). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA. CUNY ASRC. Available at: [Link]

-

MDPI. (n.d.). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Available at: [Link]

-

Straube, H., Witte, C., & Herde, M. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Cells, 10(3), 557. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate. Available at: [Link]

-

National Institutes of Health. (n.d.). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Available at: [Link]

-

National Institutes of Health. (n.d.). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Available at: [Link]

-

University of Missouri. (n.d.). Sample Preparation. Available at: [Link]

-

University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

National Institutes of Health. (n.d.). SUPPORTING MATERIALS. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. Available at: [Link]

-

Wiley SpectraBase. (n.d.). N-ISOBUTYRYL-3'-O-LEVULINYL-2'-DEOXYGUANOSINE. Available at: [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Available at: [Link]

-

National Institutes of Health. (2013). Mass Spectrometry of Structurally Modified DNA. Antioxidants & Redox Signaling, 18(18), 2463–2491. Available at: [Link]

-

National Institutes of Health. (2008). Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Chemical Research in Toxicology, 21(11), 2148–2155. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

MDPI. (2023). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 28(14), 5398. Available at: [Link]

-

PubMed. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327–1330. Available at: [Link]

-

University of Southampton. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. ePrints Soton. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Iowa State University. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

-

Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Available at: [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(4), 656–666. Available at: [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organomation.com [organomation.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. thno.org [thno.org]

- 7. chem.washington.edu [chem.washington.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 12. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 13. shimadzu.com [shimadzu.com]

- 14. protocols.io [protocols.io]

- 15. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data | MDPI [mdpi.com]

- 17. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Consequences of N2-isobutyryl-dG Lesions in DNA

This guide provides a comprehensive technical overview of the formation, biological impact, and cellular management of N2-isobutyryl-deoxyguanosine (N2-isobutyryl-dG) lesions in DNA. It is intended for researchers, scientists, and drug development professionals engaged in the fields of DNA damage and repair, carcinogenesis, and toxicology.

Introduction: The Significance of Minor Groove Adducts

DNA is under constant assault from a variety of endogenous and exogenous agents that can modify its chemical structure, leading to the formation of DNA lesions or adducts. While numerous positions on DNA bases are susceptible to modification, the N2 position of guanine, located in the minor groove, is a frequent target for alkylating agents.[1] These N2-dG adducts, including N2-isobutyryl-dG, can significantly alter the structural integrity of DNA, thereby impacting critical cellular processes such as replication and transcription. If left unrepaired, these lesions can lead to genomic instability, a hallmark of cancer and other diseases.[2][3] This guide will delve into the specific biological consequences of N2-isobutyryl-dG, a representative of the broader class of N2-alkyl-dG lesions.

I. Formation and Chemical Nature of N2-isobutyryl-dG

The N2 position of guanine is susceptible to attack by various electrophilic species. N2-isobutyryl-dG can be formed from exposure to isobutyraldehyde, a compound that can arise from both endogenous metabolic processes and exogenous sources. Aldehydes, in general, are known to react with the N2 position of guanine to form N2-alkyl-dG adducts.[4]

The isobutyryl group, being a small alkyl modification, resides in the minor groove of the DNA double helix.[5] This seemingly subtle modification can have profound effects on DNA topology and its interactions with cellular machinery.

II. Impact on Fundamental DNA Processes

The presence of an N2-isobutyryl-dG lesion in the DNA template presents a significant obstacle to the cellular machinery responsible for reading and processing genetic information.

A. Replication Blockage and Bypass

Replicative DNA polymerases, the high-fidelity enzymes responsible for duplicating the genome, are often stalled by DNA adducts.[2] N2-alkyl-dG lesions, including those with butyl groups, have been shown to impede DNA replication.[6] Studies on various N2-alkyl-dG lesions have demonstrated that the size and structure of the alkyl group can influence the degree of replication blockage.[6] For instance, N2-butyl-dG lesions, which are structurally similar to N2-isobutyryl-dG, display a significant blockage effect on DNA replication.[6]

To overcome this blockage, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS).[5] TLS is mediated by specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates.

Key TLS Polymerases Involved in Bypassing N2-alkyl-dG Lesions:

| Polymerase | Role in Bypass of N2-alkyl-dG Lesions | Organism |

| Pol II | Plays a major role in the efficient bypass of small N2-alkyl-dG adducts.[6] | E. coli |

| Pol IV | Contributes to the bypass of N2-alkyl-dG adducts, although to a lesser degree than Pol II.[6] | E. coli |

| Pol V | Also involved in the bypass of N2-alkyl-dG adducts to a lesser extent.[6] | E. coli |

| Pol κ | Required for the faithful replication of simple N2-alkyl-dG lesions.[6] | Mammalian cells |

| Pol ι | Also required for the faithful replication of simple N2-alkyl-dG lesions.[6] | Mammalian cells |

| Pol η | Can perform error-free replication across some N2-dG adducts.[2] | Human cells |

| Rev1 | Depletion can lead to mutations at the lesion site.[7] | Human cells |

It is important to note that while these TLS polymerases facilitate the bypass of the lesion, the process is not always error-free. However, for smaller N2-alkyl-dG adducts, the bypass is often accurate, with the correct nucleotide (cytosine) being incorporated opposite the lesion.[6] Studies on N2-ethyl-dG and N2-butyl-dG lesions in E. coli have shown that their bypass is largely non-mutagenic.[6]

B. Transcriptional Perturbations and Mutagenesis

N2-alkyl-dG lesions can also significantly impede transcription, the process of copying DNA into RNA.[7][8] This blockage can lead to reduced gene expression and altered cellular function.[8] Studies have shown that N2-alkyl-dG lesions can cause considerable impediments to transcription, with bypass efficiencies in the range of 27-35%.[7]

Interestingly, the bypass of these lesions during transcription can be mutagenic. For N2-alkyl-dG lesions, a notable mutation signature is the misincorporation of adenosines opposite the lesion and the adjacent 5' nucleoside, leading to CC → AA tandem mutations in the nascent RNA transcript.[9]

DNA polymerase η (Pol η) has been identified as a key player in promoting the transcriptional bypass of N2-alkyl-dG adducts in human cells.[9] Genetic ablation of Pol η leads to a marked decrease in the efficiency of transcriptional bypass of these lesions.[9]

III. Cellular Repair and Response Mechanisms

Cells have evolved sophisticated DNA repair pathways to remove lesions like N2-isobutyryl-dG and maintain genomic integrity.

A. Nucleotide Excision Repair (NER)